![molecular formula C3H6N4O B3089311 5-Methoxymethyl-1h-tetrazole CAS No. 119151-10-9](/img/structure/B3089311.png)
5-Methoxymethyl-1h-tetrazole
Overview
Description
5-Methoxymethyl-1H-tetrazole is a chemical compound used for pharmaceutical testing . It is used in the preparation of novel antifungal agents derived from N-iodopropargylazoles and N-triiodoallylazoles .
Synthesis Analysis
The synthesis of 5-substituted 1H-tetrazoles, which includes 5-Methoxymethyl-1h-tetrazole, has been achieved through one-pot multi-component condensation reactions of some aromatic aldehydes or indolin-2,3-dione with malononitrile and sodium azide .Molecular Structure Analysis
Tetrazoles are synthetic organic heterocyclic compounds made up of a five-membered ring with four nitrogen atoms and one carbon atom . They have a high nitrogen content amongst the stable heterocycles .Chemical Reactions Analysis
The pyrolysis process of tetrazoles is complex and includes several stages . It is most likely to begin with a ring-opening reaction of the tetrazole ring, and the main gaseous products, including HCN, HN3, and NH3, are then released from the decomposition .Physical And Chemical Properties Analysis
Tetrazoles are stable over a wide pH range and they are also stable to various oxidizing and reducing agents . They play an important role in coordination chemistry as ligands, in material science as explosives, in photography, and act as carboxylic acid surrogates in medicinal chemistry .Scientific Research Applications
Pharmacokinetics and Biological Studies
5-substituted 1H-tetrazole derivatives, including 5-Methoxymethyl-1h-tetrazole, have been studied for their pharmacokinetics properties . These compounds have been synthesized through one-pot multi-component condensation reactions of some aromatic aldehydes . They have been screened for their in-vitro cytotoxic activity against cancer cell lines, antimicrobial activity against bacteria and fungi, and antioxidant activity .
Antitumor Activity
The synthesized tetrazoles have shown potential as drugs against epidermoid carcinoma . The potent tetrazole derivative, 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile, has been suggested as a potential drug against this type of cancer .
Antioxidant Properties
The synthesized tetrazoles have exhibited great antioxidant properties even at very low doses . This makes them potential candidates for the development of antioxidant drugs.
Bio-isosteric Replacement for Carboxylic Acids
5-substituted 1H-tetrazoles, including 5-Methoxymethyl-1h-tetrazole, have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry . This property has been utilized in various clinical drugs, including losartan, cefazolin, and alfentanil .
Development of New Synthetic Methods
Researchers are working to develop more efficient and eco-friendly methods for the synthesis of 5-substituted 1H-tetrazoles . This research is crucial for the large-scale production of these compounds for various applications.
Thermodynamic Property Data
5-substituted 1H-tetrazoles, including 5-Methoxymethyl-1h-tetrazole, have been studied for their thermodynamic properties . This data is crucial for understanding the stability and reactivity of these compounds.
Thermal Decomposition Studies
Studies have been conducted to understand the thermal decomposition process of 5,5’-bis(1H-tetrazolyl)amine monohydrate, a related compound . Insights from these studies can be applied to understand the thermal behavior of 5-Methoxymethyl-1h-tetrazole.
Role in Coordination Chemistry
Tetrazoles, including 5-Methoxymethyl-1h-tetrazole, play an important role in coordination chemistry as ligands . They can form complexes with various metal ions, which can have applications in catalysis, material science, and other fields .
Mechanism of Action
Safety and Hazards
Future Directions
Tetrazoles, including 5-Methoxymethyl-1h-tetrazole, show a crucial role in pharmaceutical and medicinal applications . Researchers are still working to develop more efficient and eco-friendly methods for their synthesis . The antitumor results suggest that the potent tetrazole derivative could be a potential drug against epidermoid carcinoma .
properties
IUPAC Name |
5-(methoxymethyl)-2H-tetrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O/c1-8-2-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBINGFLYFXKCAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NNN=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxymethyl-1h-tetrazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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